molecular formula C8H10O3 B2914063 (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol CAS No. 2419159-12-7

(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol

Cat. No.: B2914063
CAS No.: 2419159-12-7
M. Wt: 154.165
InChI Key: XXRFAEWHLDWQRC-KJFJCRTCSA-N
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Description

(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[321]octan-4-ol is a bicyclic compound with a unique structure that includes an ethynyl group and two oxygen atoms forming a dioxabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a dioxabicyclo[3.2.1]octane derivative.

    Hydroxylation: The hydroxyl group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of ethers, esters, or amines.

Scientific Research Applications

(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (1S,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-one: Lacks the ethynyl group but shares the dioxabicyclo structure.

    (1S,4S,5R)-3,3-Dibenzyl-6,8-dioxabicyclo[3.2.1]octan-4-ol: Contains additional benzyl groups, altering its chemical properties.

Uniqueness

(1S,5R)-4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

IUPAC Name

(1S,5R)-4-ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-8(9)4-3-6-5-10-7(8)11-6/h1,6-7,9H,3-5H2/t6-,7+,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRFAEWHLDWQRC-KJFJCRTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC2COC1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1(CC[C@H]2CO[C@@H]1O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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